molecular formula C22H22FN5O2 B11255055 N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B11255055
M. Wt: 407.4 g/mol
InChI Key: JJZHVGXASMLMEE-UHFFFAOYSA-N
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Description

  • This compound is a piperidine derivative with a complex structure. Its systematic name reflects its substituents: a 4-fluoro-2-methylphenyl group, a pyridine-2-yl group, and a pyrazole-3-carbonyl group attached to the piperidine ring.
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes: One method involves selective fluorination of 4-substituted 2-aminopyrimidines using Selectfluor in the presence of Ag₂CO₃.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, fluorination reactions often involve reagents like Selectfluor.

      Major Products: The major products depend on the specific reaction. For instance, fluorination of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine leads to 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is used in the synthesis of fluorinated imatinib base.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in complex reactions.

      Biology and Medicine: It could serve as a scaffold for drug development, targeting specific biological pathways.

      Industry: Its unique structure might find applications in materials science or catalysis.

  • Mechanism of Action

    • Specific information on its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have a direct list of similar compounds, researchers may compare it with other piperidine-based molecules.

      Uniqueness: Its combination of substituents makes it distinct, but further analysis is required to highlight its uniqueness.

    Properties

    Molecular Formula

    C22H22FN5O2

    Molecular Weight

    407.4 g/mol

    IUPAC Name

    N-(4-fluoro-2-methylphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide

    InChI

    InChI=1S/C22H22FN5O2/c1-14-12-16(23)5-6-17(14)25-21(29)15-7-10-28(11-8-15)22(30)20-13-19(26-27-20)18-4-2-3-9-24-18/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,25,29)(H,26,27)

    InChI Key

    JJZHVGXASMLMEE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4

    Origin of Product

    United States

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